

Heptyltriphenylphosphonium bromide molecular weight and formula

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Compound of Interest

Compound Name:

Heptyltriphenylphosphonium
bromide

Cat. No.:

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Heptyltriphenylphosphonium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Heptyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. This technical guide provides an in-depth look at its core properties, synthesis, and applications.

Core Properties

The fundamental molecular and physical properties of **heptyltriphenylphosphonium bromide** are summarized below.



Property	Value
Molecular Formula	C25H30BrP
Molecular Weight	441.4 g/mol [1]
CAS Number	13423-48-8
Appearance	White to off-white crystalline powder
Melting Point	173-176 °C

Experimental Protocols Synthesis of Heptyltriphenylphosphonium Bromide

The synthesis of **heptyltriphenylphosphonium bromide** is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromoheptane.

Materials:

- Triphenylphosphine (Ph3P)
- 1-Bromoheptane (C7H15Br)
- Toluene or other suitable anhydrous solvent
- Stirring apparatus
- Reflux condenser
- Heating mantle
- Filtration apparatus

Procedure:

• In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in an appropriate volume of anhydrous toluene.



- Add a molar equivalent of 1-bromoheptane to the solution.
- Heat the reaction mixture to reflux and maintain this temperature for several hours. The
 reaction progress can be monitored by techniques such as thin-layer chromatography or
 NMR spectroscopy.
- Upon completion, the product, **heptyltriphenylphosphonium bromide**, will precipitate out of the solution as a white solid.
- Allow the mixture to cool to room temperature.
- · Collect the solid product by vacuum filtration.
- Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
- Dry the purified **heptyltriphenylphosphonium bromide** under vacuum.

The Wittig Reaction using Heptyltriphenylphosphonium Bromide

Heptyltriphenylphosphonium bromide is a precursor to the corresponding ylide, which is the key reactive species in the Wittig reaction. The ylide is typically generated in situ by treatment with a strong base.

Materials:

- Heptyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium, sodium hydride, or sodium amide)
- Anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether)
- An aldehyde or ketone
- Inert atmosphere (e.g., nitrogen or argon)
- Stirring apparatus



• Apparatus for addition (e.g., dropping funnel)

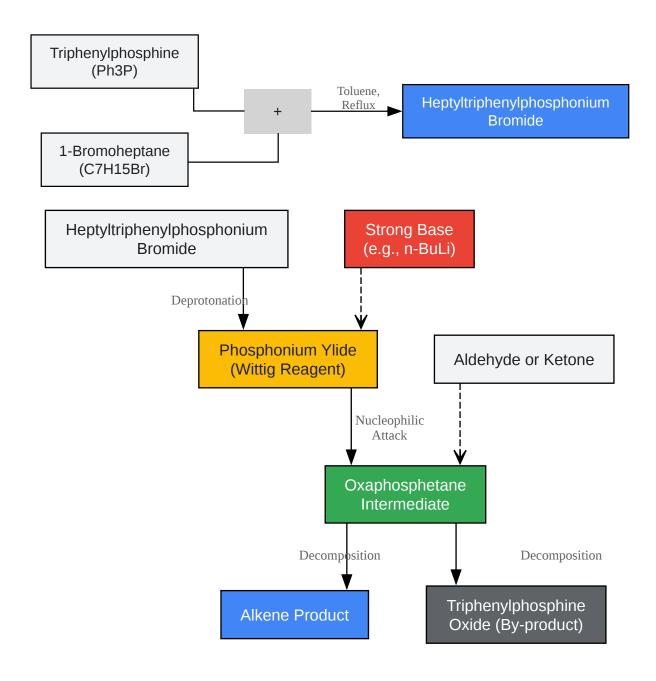
Procedure:

- Suspend heptyltriphenylphosphonium bromide in an anhydrous, aprotic solvent under an inert atmosphere.
- Cool the suspension in an ice bath.
- Slowly add one equivalent of a strong base to the suspension to form the deep red or orange colored ylide.
- To the resulting ylide solution, add the desired aldehyde or ketone dissolved in a minimal amount of the same anhydrous solvent. The addition is typically done dropwise at a low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
- The resulting crude product, an alkene, can be purified by column chromatography. The byproduct, triphenylphosphine oxide, can also be removed during this purification step.

Visualizing the Synthesis

The following diagram illustrates the synthetic pathway for producing **heptyltriphenylphosphonium bromide**.





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References



- 1. Organic Syntheses Procedure [orgsyn.org]
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